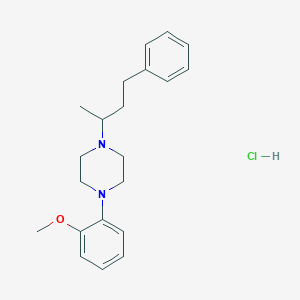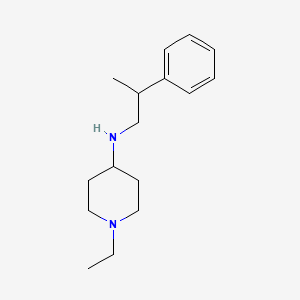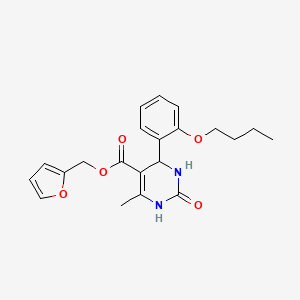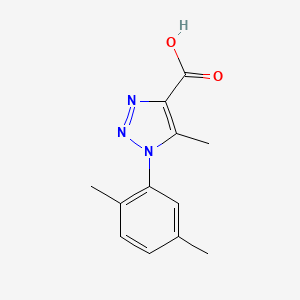
1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride is a chemical compound used in scientific research for its potential therapeutic effects. It belongs to the class of piperazine derivatives and is also known as TFMPP.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It may also have an effect on the GABAergic system.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride can increase the levels of serotonin and dopamine in the brain. It may also have an effect on the levels of other neurotransmitters such as GABA and glutamate. It has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride in lab experiments is that it is relatively easy to synthesize. It is also readily available for purchase from chemical suppliers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several areas of future research that could be explored with 1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride. One direction could be to investigate its potential as a treatment for other psychiatric disorders such as bipolar disorder or schizophrenia. Another direction could be to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, further research could be done to elucidate its mechanism of action and to develop more specific compounds based on its structure.
Synthesis Methods
The synthesis of 1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride involves the reaction between 1-benzylpiperazine and 2-methoxyphenyl magnesium bromide. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
1-(2-methoxyphenyl)-4-(1-methyl-3-phenylpropyl)piperazine hydrochloride has been studied for its potential therapeutic effects in various areas of research. It has been investigated for its use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential as a pain reliever and as an anti-inflammatory agent.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(4-phenylbutan-2-yl)piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-18(12-13-19-8-4-3-5-9-19)22-14-16-23(17-15-22)20-10-6-7-11-21(20)24-2;/h3-11,18H,12-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRYQXBYOJTBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(4-phenylbutan-2-yl)piperazine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5109573.png)


![2-methoxy-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-(methylthio)benzamide](/img/structure/B5109602.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)

![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)
![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5109630.png)
![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)
![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)
![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)
